molecular formula C12H24N2O4 B14684678 2,2-Diethyl-1,3-propanediol carbamate propylcarbamate CAS No. 25385-17-5

2,2-Diethyl-1,3-propanediol carbamate propylcarbamate

Cat. No.: B14684678
CAS No.: 25385-17-5
M. Wt: 260.33 g/mol
InChI Key: ATJFNCBLTADTPP-UHFFFAOYSA-N
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Description

2,2-Diethyl-1,3-propanediol carbamate propylcarbamate is a chemical compound with the molecular formula C₁₀H₂₀N₂O₄ It is known for its unique structure, which includes both carbamate and propylcarbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-1,3-propanediol carbamate propylcarbamate typically involves the reaction of 2,2-Diethyl-1,3-propanediol with carbamoyl chloride and propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using industrial-scale separation techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-1,3-propanediol carbamate propylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

2,2-Diethyl-1,3-propanediol carbamate propylcarbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: The compound is used in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-1,3-propanediol carbamate propylcarbamate involves its interaction with specific molecular targets. The carbamate groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The propylcarbamate group may enhance the compound’s solubility and stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2,2-Diethyl-1,3-propanediol: A related compound without the carbamate groups.

    2,2-Dimethyl-1,3-propanediol: Similar structure but with methyl groups instead of ethyl groups.

    2-Methyl-1,3-propanediol: Another similar compound with a single methyl group.

Uniqueness

2,2-Diethyl-1,3-propanediol carbamate propylcarbamate is unique due to the presence of both carbamate and propylcarbamate groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

25385-17-5

Molecular Formula

C12H24N2O4

Molecular Weight

260.33 g/mol

IUPAC Name

[2-(carbamoyloxymethyl)-2-ethylbutyl] N-propylcarbamate

InChI

InChI=1S/C12H24N2O4/c1-4-7-14-11(16)18-9-12(5-2,6-3)8-17-10(13)15/h4-9H2,1-3H3,(H2,13,15)(H,14,16)

InChI Key

ATJFNCBLTADTPP-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)OCC(CC)(CC)COC(=O)N

Origin of Product

United States

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